An In-Depth Technical Guide to (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol
An In-Depth Technical Guide to (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol
CAS Number: 306934-89-4
Prepared for: Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol, a fluorinated benzodioxane derivative of significant interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, physicochemical properties, a validated synthesis protocol, analytical characterization, and its potential applications, grounded in established scientific principles.
Introduction and Strategic Importance
(6-fluoro-4H-1,3-benzodioxin-8-yl)methanol belongs to the 1,3-benzodioxane class of heterocyclic compounds. The benzodioxane scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active molecules.[1][2][3] The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. The hydroxymethyl group at the 8-position provides a crucial handle for further chemical modifications, making this compound a valuable building block for the synthesis of more complex drug candidates.
This guide aims to provide researchers with the foundational knowledge and practical methodologies required to effectively synthesize, characterize, and utilize (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol in their research and development endeavors.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol is essential for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 306934-89-4 | PubChem[4] |
| Molecular Formula | C₉H₉FO₃ | PubChem[4] |
| Molecular Weight | 184.17 g/mol | PubChem[4] |
| IUPAC Name | (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol | PubChem[4] |
| Appearance | White to off-white solid (predicted) | Inferred from similar compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents (predicted) | Inferred from structure |
| XLogP3 | 1.3 | PubChem[4] |
Chemical Structure:
The chemical structure of (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol is depicted below.
Figure 1: 2D structure of (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol.
Synthesis and Purification
The synthesis of (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol can be efficiently achieved through the reduction of its corresponding aldehyde, 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde. Sodium borohydride (NaBH₄) in an alcoholic solvent is a mild and selective reducing agent suitable for this transformation.[5][6][7][8]
Proposed Synthetic Pathway
Figure 2: Synthetic workflow for (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol.
Step-by-Step Experimental Protocol
Objective: To synthesize (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol by the reduction of 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde.
Materials:
-
6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde (CAS: 306934-87-2)
-
Sodium borohydride (NaBH₄)
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde (1.0 eq) in anhydrous methanol (10 mL per gram of aldehyde).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C. Caution: Hydrogen gas is evolved.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol.
Analytical Characterization
The identity and purity of the synthesized (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol should be confirmed by standard analytical techniques.
Predicted Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃):
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δ ~7.0-6.8 (m, 2H, Ar-H)
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δ ~5.2 (s, 2H, O-CH₂-O)
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δ ~4.9 (s, 2H, Ar-CH₂-O)
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δ ~4.7 (s, 2H, Ar-CH₂-OH)
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δ ~2.0 (br s, 1H, -OH)
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ ~158 (d, J ≈ 240 Hz, C-F)
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δ ~145 (d, J ≈ 10 Hz, C-O)
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δ ~130 (d, J ≈ 5 Hz, C-Ar)
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δ ~115 (d, J ≈ 25 Hz, C-Ar)
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δ ~110 (d, J ≈ 25 Hz, C-Ar)
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δ ~105 (d, J ≈ 5 Hz, C-Ar)
-
δ ~95 (t, O-CH₂-O)
-
δ ~65 (t, Ar-CH₂-O)
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δ ~60 (t, Ar-CH₂-OH)
-
-
FT-IR (ATR):
-
3400-3200 cm⁻¹ (broad, O-H stretch)
-
2950-2850 cm⁻¹ (C-H stretch)
-
1600-1450 cm⁻¹ (C=C aromatic stretch)
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1250-1050 cm⁻¹ (C-O stretch, C-F stretch)
-
-
Mass Spectrometry (ESI+):
-
m/z 185.06 [M+H]⁺, 207.04 [M+Na]⁺
-
Applications in Drug Discovery and Development
The 1,3-benzodioxole and 1,4-benzodioxane scaffolds are integral to a wide array of pharmacologically active compounds, exhibiting activities such as anti-tumor, anti-inflammatory, and antibacterial properties.[1][2][3][9]
While specific biological data for (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol is not extensively published, its structural features suggest its utility as a key intermediate in the synthesis of novel therapeutic agents. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the primary alcohol functionality serves as a versatile point for derivatization to explore structure-activity relationships (SAR).
Potential areas of application include:
-
Scaffold for Library Synthesis: Its straightforward synthesis and reactive handle make it an ideal starting material for the creation of diverse chemical libraries for high-throughput screening.
-
Development of Novel Anti-cancer Agents: The benzodioxole moiety is found in several compounds with anti-proliferative effects.[9]
-
Synthesis of CNS-active Compounds: The benzodioxane structure is a common feature in molecules targeting central nervous system receptors.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
For detailed safety information, refer to the Material Safety Data Sheet (MSDS) from the supplier.
Conclusion
(6-fluoro-4H-1,3-benzodioxin-8-yl)methanol is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis from commercially available precursors is achievable through a reliable reduction protocol. The strategic incorporation of a fluorine atom and a functionalizable methanol group provides a platform for the development of novel compounds with potentially enhanced pharmacological profiles. This guide provides the essential technical information to facilitate the use of this compound in advancing drug development programs.
References
-
PubChem. (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol. National Center for Biotechnology Information. [Link]
-
Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
Chemguide. Reduction of aldehydes and ketones. [Link]
-
AQA. A-level Chemistry Specification. [Link]
-
Chemistry LibreTexts. 17.4: Alcohols from Carbonyl Compounds - Reduction. [Link]
-
The Organic Chemistry Tutor. Reduction of Aldehydes & Ketones | NaBH₄ vs. LiAlH₄ Mechanisms, Selectivity, and Examples. YouTube. [Link]
- Micale, N., Zappalà, M., & Grasso, S. (2002).
-
Doc Brown's Chemistry. Infrared spectrum of methanol. [Link]
-
Organic Chemistry Portal. Alcohol synthesis by carbonyl compound reduction. [Link]
- Chen, Y., et al. (2023). Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives. RSC Advances, 13(40), 28236-28247.
-
National Center for Biotechnology Information. Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. [Link]
-
PubMed. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. [Link]
-
NIST. Infrared spectra of methanol, ethanol, and n-propanol. [Link]
- Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.
-
ResearchGate. High resolution NMR spectra of as-prepared samples. [Link]
-
Beilstein Journal of Organic Chemistry. Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones. [Link]
- Harrak, Y., et al. (2007). Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. Bioorganic & Medicinal Chemistry, 15(14), 4876-4890.
-
Request PDF. Synthesise and test antibacterial activities of 1,3-benzodioxole derivatives. [Link]
-
PubMed Central. 6-Hydroxy-2H-1,3-benzodioxole-5-carbaldehyde. [Link]
-
PubChem. 4H-1,3-Benzodioxin-6-carboxaldehyde. National Center for Biotechnology Information. [Link]
Sources
- 1. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. orgosolver.com [orgosolver.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
